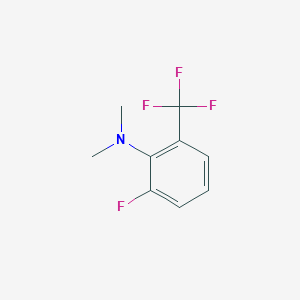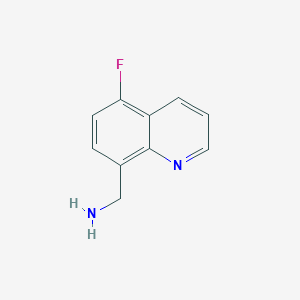![molecular formula C23H29IN4O8 B13658641 2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate](/img/structure/B13658641.png)
2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate is a complex organic compound with a molecular formula of C23H29IN4O8 and a molecular weight of 616.4028 . This compound is notable for its unique structure, which includes a pyrrolidinyl ring, an iodobenzoate moiety, and a di-Boc-guanidino group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
The synthesis of 2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate involves multiple steps. The general synthetic route includes the following steps:
Formation of the pyrrolidinyl ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinyl ring.
Introduction of the iodobenzoate moiety: This step involves the iodination of a benzoate precursor.
Attachment of the di-Boc-guanidino group: This step involves the protection of the guanidino group with Boc (tert-butoxycarbonyl) groups, followed by its attachment to the pyrrolidinyl ring.
The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodobenzoate moiety can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Deprotection Reactions: The Boc groups can be removed under acidic conditions to yield the free guanidino group.
Coupling Reactions: The compound can participate in coupling reactions with other molecules to form more complex structures.
Common reagents used in these reactions include acids for deprotection, nucleophiles for substitution, and coupling agents for forming new bonds .
Applications De Recherche Scientifique
2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialized chemicals and materials
Mécanisme D'action
The mechanism of action of 2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate involves its interaction with specific molecular targets. The di-Boc-guanidino group can interact with enzymes and proteins, potentially inhibiting their activity or modifying their function. The iodobenzoate moiety can participate in halogen bonding, which can influence the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate include:
2,5-Dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate: This compound has a similar pyrrolidinyl ring and benzoate moiety but differs in the substituents attached to the benzoate ring.
2,5-Dioxo-1-pyrrolidinyl 3-methyl-3H-diazirine-3-propanoate: This compound has a diazirine group instead of the di-Boc-guanidino group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C23H29IN4O8 |
|---|---|
Poids moléculaire |
616.4 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]methyl]-5-iodobenzoate |
InChI |
InChI=1S/C23H29IN4O8/c1-22(2,3)34-20(32)26-19(27-21(33)35-23(4,5)6)25-12-13-9-14(11-15(24)10-13)18(31)36-28-16(29)7-8-17(28)30/h9-11H,7-8,12H2,1-6H3,(H2,25,26,27,32,33) |
Clé InChI |
LOWPOADJKZXBFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(=NCC1=CC(=CC(=C1)I)C(=O)ON2C(=O)CCC2=O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


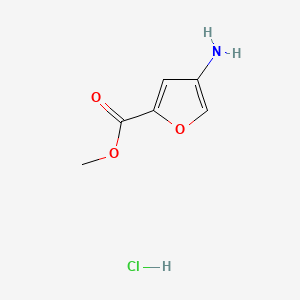
![3-[[(8|A,9S)-6'-methoxycinchonan-9-yl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B13658571.png)
![benzyl (2S)-2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride](/img/structure/B13658572.png)
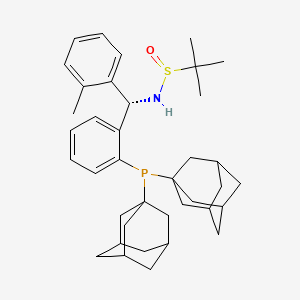

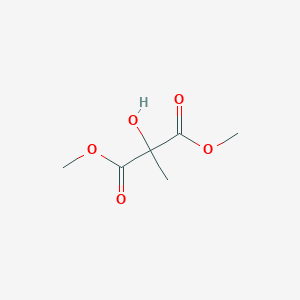
![1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B13658581.png)
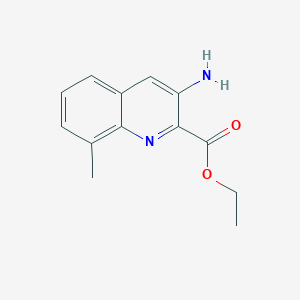
![3-Bromo-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13658600.png)
![9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13658602.png)

